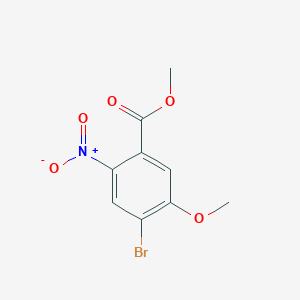

Methyl 4-bromo-5-methoxy-2-nitrobenzoate

Descripción general

Descripción

“Methyl 4-bromo-5-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H8BrNO5 . It has a molecular weight of 290.07 . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-5-methoxy-2-nitrobenzoate” is represented by the InChI code1S/C9H8BrNO5/c1-15-8-3-5 (9 (12)16-2)7 (11 (13)14)4-6 (8)10/h3-4H,1-2H3 . Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-methoxy-2-nitrobenzoate” is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Spiro Orthoester Formation : A study by Balsamo et al. (1991) discussed the uncommon formation of spiro orthoesters in the bromomethoxylation reaction of a cephem derivative, which could be relevant to understanding the reactivity and potential applications of Methyl 4-bromo-5-methoxy-2-nitrobenzoate in organic synthesis (Balsamo et al., 1991).

Nucleophilic Displacements : Kulkarni et al. (1987) explored nucleophilic displacements involving bromo- and iodo-imidazoles, which can provide insights into the behavior of similar compounds like Methyl 4-bromo-5-methoxy-2-nitrobenzoate under different chemical conditions (Kulkarni et al., 1987).

Crystal Structures of Substituted Imidazoles : The research by Chauvière et al. (1995) on the crystal structures of substituted imidazoles after nucleophilic substitution could be relevant for understanding the crystalline properties of similar compounds (Chauvière et al., 1995).

Photophysical and Photochemical Properties : Pişkin et al. (2020) discussed the photophysical and photochemical properties of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, providing insights into the potential applications of Methyl 4-bromo-5-methoxy-2-nitrobenzoate in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Fluorescence Properties : Ji Chang–you (2012) investigated the fluorescence properties of a new dinuclear Zn(II) complex, which can be related to the fluorescence applications of Methyl 4-bromo-5-methoxy-2-nitrobenzoate (Ji Chang–you, 2012).

Solvolysis and Reactivity : The study by Jursic et al. (1986) on the solvolysis of certain esters and the non-participation of methoxy groups could offer valuable information about the reactivity of Methyl 4-bromo-5-methoxy-2-nitrobenzoate in similar conditions (Jursic et al., 1986).

Generation and Quenching of Singlet Molecular Oxygen : The work by Soltermann et al. (1995) on phenolic-type stabilizers as generators and quenchers of singlet molecular oxygen provides insights into the potential role of Methyl 4-bromo-5-methoxy-2-nitrobenzoate in photostabilization and photoprotection processes (Soltermann et al., 1995).

Safety And Hazards

“Methyl 4-bromo-5-methoxy-2-nitrobenzoate” is considered hazardous. It can cause skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-bromo-5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRVKIMKZSYQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-5-methoxy-2-nitrobenzoate | |

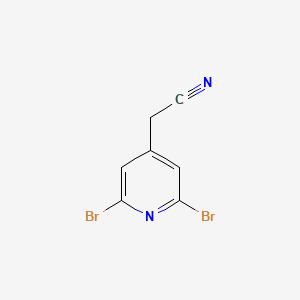

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)

![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde](/img/structure/B1445903.png)